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Tiglic aldehyde

Flavor Chemistry Sensory Science Food Science

Select Tiglic aldehyde for its unmatched dual profile: potent fruity-spicy notes at trace levels (0.01 ppm threshold) and defined TRPA1 agonist activity (EC50 1,490 μM). Ideal for high-yield isoterpene synthesis (75% via isomerization) and cost-effective tropical flavor formulations. Validate performance where structural analogs fail.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 1115-11-3
Cat. No. B072330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiglic aldehyde
CAS1115-11-3
Synonyms(E)-2-methyl-2-butenal
2-methyl-2-butenal
2-methylbut-2-enal
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC=C(C)C=O
InChIInChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3+
InChIKeyACWQBUSCFPJUPN-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.30 M
Slightly soluble in water;  soluble in ether and most oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Tiglic Aldehyde (CAS 1115-11-3) Procurement & Selection Guide: Properties, Purity, and Industrial Role


Tiglic aldehyde (trans-2-methyl-2-butenal, C5H8O) is a naturally occurring α,β-unsaturated aldehyde classified as an enal [1]. It is a colorless to pale yellow mobile liquid with a characteristic pungent, fruity-green odor and a molecular weight of 84.12 g/mol . This electrophilic compound is found in various botanicals including safflower, tomato, and spearmint, and serves as a key intermediate in organic synthesis, particularly for isoterpenes, Vitamin A derivatives, and flavor/fragrance formulations [2][3]. Commercially, it is available at standard analytical grades of ≥96% purity .

Why Tiglic Aldehyde (CAS 1115-11-3) Cannot Be Substituted with Generic α,β-Unsaturated Aldehydes


Substituting Tiglic aldehyde with other in-class α,β-unsaturated aldehydes such as cinnamaldehyde or cuminaldehyde introduces significant risk of altered sensory profiles and divergent bioactivity due to marked differences in olfactory potency and receptor activation thresholds [1]. Tiglic aldehyde exhibits a unique dual character—bright fruity-spicy top notes combined with gentle warmth—that is not replicated by its structural analogs [2]. Its specific electronic and steric configuration governs both its nucleophilic addition reactivity in synthesis and its interaction with sensory receptors like TRPA1, where its EC50 differs substantially from related aldehydes [3][4]. Generic substitution without empirical validation can therefore compromise formulation performance, synthetic yield, or biological assay reproducibility.

Quantitative Differentiation Evidence for Tiglic Aldehyde (CAS 1115-11-3) Against Key Comparators


Olfactory Potency: Tiglic Aldehyde vs. Common Flavor Aldehydes

Tiglic aldehyde demonstrates an olfactory threshold of 0.01 ppm (in water), which is substantially lower than benzaldehyde (0.35 ppm) and safranal (1 ppm) [1]. This indicates that Tiglic aldehyde is 35× more potent than benzaldehyde and 100× more potent than safranal by olfactory detection [1]. In flavor applications, the recommended use level is 2.5–5 mg/kg in final food products, underscoring its high impact at trace concentrations .

Flavor Chemistry Sensory Science Food Science

TRPA1 Chemesthetic Activation: Tiglic Aldehyde vs. Cinnamaldehyde, Cuminaldehyde, and Anisaldehyde

In vitro assays on human TRPA1-expressing cells demonstrate that Tiglic aldehyde achieves maximum activation of 80% relative to the reference agonist cinnamaldehyde, requiring a concentration of 25 mM . In contrast, cinnamaldehyde achieves 100% activation at only 0.1 mM, while cuminaldehyde and anisaldehyde achieve equivalent maximal activation to cinnamaldehyde at 10 mM and 5 mM, respectively . In a separate study, the sensory EC50 for TRPA1 activation by Tiglic aldehyde was measured at 1,490 μM, with a reported flavor use level of 5 ppm (60 μM) [1].

Sensory Neuroscience Chemesthesis Pharmacology

Synthetic Yield: Tiglic Aldehyde via Catalytic Isomerization vs. Classical Aldol Condensation

The catalytic isomerization of ethylacrolein over a hydrogenation catalyst (e.g., Pd/C) yields Tiglic aldehyde with up to 75% efficiency [1]. A specific example demonstrates 74% yield with 97% ethylacrolein conversion, alongside 22% yield of the saturated by-product 2-methylbutanal [2]. In contrast, the classical Cross aldol condensation of acetaldehyde and propionaldehyde under strong basic conditions yields only approximately 30% Tiglic aldehyde, with significant by-product formation [3]. An alternative process using 2-methyl-1,4-diacetoxy-but-2-ene achieved 65% yield but required equimolar acid neutralization and generated substantial salt waste [4].

Organic Synthesis Process Chemistry Catalysis

Flavor and Fragrance Dosage: Tiglic Aldehyde vs. Anisaldehyde and Cuminaldehyde

In flavor applications, the reported use level for Tiglic aldehyde is 5 ppm (equivalent to 60 μM) [1]. By comparison, anisaldehyde is used at 47.94 ppm (352 μM) and cuminaldehyde at 29.33 ppm (195 μM) to achieve comparable flavor impact [1]. In fragrance formulations, the typical dosage is less than 0.5% of the total concentrate due to its high olfactory impact [2].

Flavor Formulation Fragrance Development Sensory Science

Physical Property Comparison: Tiglic Aldehyde vs. Saturated Analog 2-Methylbutanal

Tiglic aldehyde exhibits a boiling point of 116–119 °C at 752 mmHg, a density of 0.869–0.871 g/mL, and a flash point of 21 °C (closed cup) . Its saturated analog, 2-methylbutanal, is a common by-product formed during Tiglic aldehyde synthesis (22% yield in the isomerization process) [1]. While 2-methylbutanal shares similar physical properties, it lacks the α,β-unsaturation that confers the characteristic electrophilic reactivity and olfactory properties of Tiglic aldehyde [2]. Commercial Tiglic aldehyde is specified at ≥96% assay, with the balance typically comprising this saturated analog and other minor impurities .

Physical Chemistry Process Engineering Safety

Safety Classification: Tiglic Aldehyde vs. Structural Analog Cinnamaldehyde

Tiglic aldehyde is classified as Flammable Liquid Category 2, Eye Irritant Category 2, Skin Irritant Category 2, and STOT SE Category 3 (respiratory system), with a flash point of 21 °C and UN Number 1989 . In TRPA1 activation studies, Tiglic aldehyde required a 25 mM concentration to achieve 80% of cinnamaldehyde's maximal response, whereas cinnamaldehyde achieved 100% activation at just 0.1 mM . This 250-fold difference in activation potency suggests that Tiglic aldehyde may present a lower acute sensory irritation hazard at equivalent exposure concentrations, though both compounds share similar GHS classification for flammability and irritation .

Toxicology Regulatory Affairs Safety Assessment

Optimal Research and Industrial Applications for Tiglic Aldehyde (CAS 1115-11-3) Based on Quantitative Evidence


High-Impact Flavor Formulation for Tropical Fruit and Nut Profiles

Flavor chemists can leverage Tiglic aldehyde's exceptionally low olfactory threshold of 0.01 ppm—35× lower than benzaldehyde—to impart potent fruity, nutty, and green notes at trace concentrations [1]. With a recommended use level of only 2.5–5 mg/kg in finished foods , it is ideally suited for cost-effective formulation of tropical fruit (mango, passionfruit), almond, and cherry flavors where high impact from minimal dosage is critical.

Synthesis of Isoterpenes and Vitamin A Intermediates via High-Yield Isomerization

Process chemists seeking an efficient route to Tiglic aldehyde for downstream isoterpene or Vitamin A synthesis should specify material produced via catalytic isomerization, which achieves yields up to 75% [2]. This route offers a 2.5× yield improvement over traditional aldol condensation (~30%) [3]. Procurement from suppliers utilizing this patented isomerization technology ensures access to material that is both cost-competitive and of consistent quality for multi-step syntheses.

Sensory Neuroscience Research on TRPA1-Mediated Chemesthesis

Investigators studying trigeminal chemesthesis should select Tiglic aldehyde as a moderate-potency TRPA1 agonist (EC50 1,490 μM) [4], which provides a 250-fold lower potency window compared to the high-potency standard cinnamaldehyde . This differential potency enables dose-response studies across a wide concentration range without the confounding effects of overwhelming irritation, making Tiglic aldehyde a valuable tool compound for elucidating structure-activity relationships of α,β-unsaturated aldehydes at TRPA1.

Fragrance Development for Fruity-Spicy Accords with Natural Positioning

Perfumers formulating natural-positioned fine fragrances can utilize Tiglic aldehyde at <0.5% of the total concentrate [5] to impart bright, fruity-spicy top notes with subtle floral warmth [6]. Its natural occurrence in botanicals such as marigold and citrus peels [6] supports clean-label marketing claims. Given its high olfactory impact and compatibility with terpenes and ionones, it serves as an effective bridging note between citrus freshness and woody bases.

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